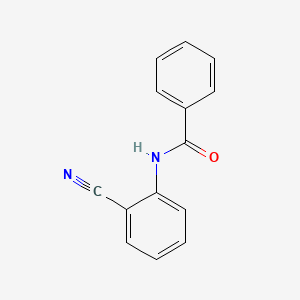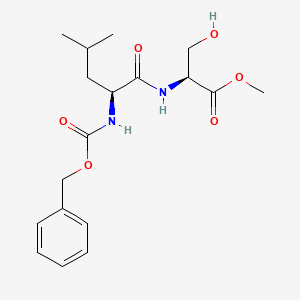![molecular formula C9H9NO5 B3265198 1-(Benzo[D][1,3]dioxol-6-YL)-2-nitroethanol CAS No. 40288-64-0](/img/structure/B3265198.png)
1-(Benzo[D][1,3]dioxol-6-YL)-2-nitroethanol
Overview
Description
1-(Benzo[D][1,3]dioxol-6-YL)-2-nitroethanol is an organic compound that features a benzodioxole ring fused with a nitroethanol group
Mechanism of Action
Target of Action
Similar compounds, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
The induction of apoptosis suggests that it may influence pathways related to cell cycle regulation and programmed cell death .
Pharmacokinetics
Similar compounds have been reported to possess improved metabolic stability and increased oral bioavailability .
Result of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the action of similar compounds .
Biochemical Analysis
Cellular Effects
Some benzo[d][1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have shown anticancer activity against various cancer cell lines .
Molecular Mechanism
The crystal structure of a similar compound, benzo[d][1,3]dioxol-5-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate, has been reported .
Metabolic Pathways
Benzo[d][1,3]dioxole is a valuable starting material for the synthesis of bioactive compounds and is present in a variety of compounds that possess important pharmaceutical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzo[D][1,3]dioxol-6-YL)-2-nitroethanol can be synthesized through a multi-step process involving the nitration of benzodioxole followed by the addition of an ethanol group. The nitration typically involves the use of nitric acid and sulfuric acid as reagents, while the subsequent addition of the ethanol group can be achieved using ethanol in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of recyclable heterogeneous catalysts in a continuous flow setup can improve the sustainability and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[D][1,3]dioxol-6-YL)-2-nitroethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can undergo substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Common reagents include thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Benzo[D][1,3]dioxol-6-YL)-2-nitroethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the development of materials with specific electronic or optical properties
Comparison with Similar Compounds
1-(Benzo[D][1,3]dioxol-5-YL)-2-nitroethanol: Similar structure but with the nitro group positioned differently on the benzodioxole ring.
1-(Benzo[D][1,3]dioxol-6-YL)-2-aminoethanol: Similar structure but with an amino group instead of a nitro group.
Uniqueness: 1-(Benzo[D][1,3]dioxol-6-YL)-2-nitroethanol is unique due to its specific positioning of the nitro group, which can influence its reactivity and interaction with biological targets. This unique positioning can result in different biological activities and applications compared to its analogs .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-nitroethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c11-7(4-10(12)13)6-1-2-8-9(3-6)15-5-14-8/h1-3,7,11H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNBPTZNZMPBBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80521869 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-2-nitroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80521869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40288-64-0 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-2-nitroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80521869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-aminoethyl)phenyl]methanesulfonamide](/img/structure/B3265119.png)
![N-[4-(1-aminoethyl)phenyl]methanesulfonamide](/img/structure/B3265123.png)
amine](/img/structure/B3265125.png)

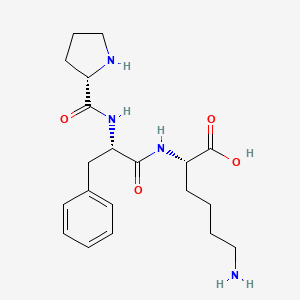
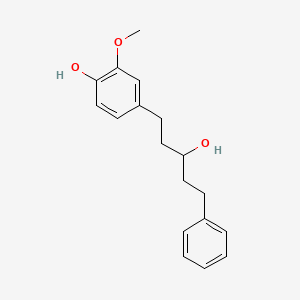
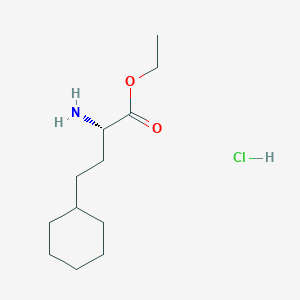
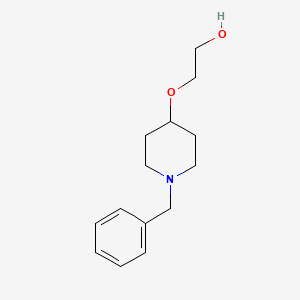
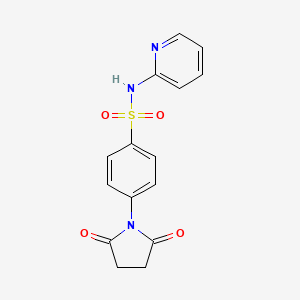
![Phenol, 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]-](/img/structure/B3265177.png)
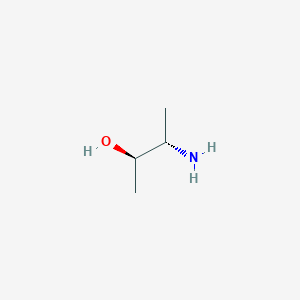
![(2R,3S)-3-(3,4-Dichlorophenyl)-2-(ethoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B3265190.png)
